molecular formula C17H16O2 B030452 Effusol CAS No. 73166-28-6

Effusol

Cat. No. B030452
CAS RN: 73166-28-6
M. Wt: 252.31 g/mol
InChI Key: GEXAPRXWKRZPCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like Effusol is a cornerstone of chemical and biological research, aiming to produce molecules with defined physical, chemical, and biological properties. Synthesis strategies often marry Nature's biosynthetic machinery with traditional synthetic approaches to generate molecules with unique properties (Xu Wu & P. Schultz, 2009). Furthermore, the process synthesis involves selecting catalysts, reactions, and technologies to optimize the production route for efficiency and cost-effectiveness (F. Zhu, 2018).

Molecular Structure Analysis

The analysis of molecular structures is integral to understanding the properties and potential applications of compounds like this compound. This involves using computational strategies to accurately predict equilibrium structures, facilitating a deep understanding of chemical and physical properties (C. Puzzarini, 2016).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of compounds is essential for synthesizing new molecules with desired functionalities. This knowledge base extends to how molecules aggregate through noncovalent synthesis, leveraging both covalent and noncovalent interactions to create complex structures with novel properties (G. Whitesides et al., 1995).

Physical Properties Analysis

Analyzing the physical properties of molecules like this compound involves understanding their boiling points, melting points, solubility, and other crucial parameters. This analysis is key to predicting how these compounds behave under different conditions and can be done through quantitative structure-property relationships (QSPRs) that correlate molecular structures with physical properties (C. Liang & D. Gallagher, 1997).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and functional group behavior, are central to its applications in various fields. The prediction and analysis of these properties often leverage machine learning models trained on extensive databases of organic molecules, enabling the identification of novel structure-property relationships (G. Montavon et al., 2013).

Safety and Hazards

Effusol should be handled in accordance with good industrial hygiene and safety practice. Adequate ventilation should be ensured, and personal protective equipment such as safety goggles with side-shields and protective gloves should be used .

Future Directions

Effusol and juncusol have shown to induce higher biomass and maintain antioxidant defense mechanisms associated with reduced polyamine degradation in plants . This suggests that these compounds could be good candidates for new biopesticide or biostimulant plant growth regulators in the future .

Biochemical Analysis

Biochemical Properties

Effusol interacts with various biomolecules in biochemical reactions. It exhibits potent scavenging activity for DPPH and ABTS radicals . This suggests that this compound may interact with enzymes and proteins involved in antioxidant defense mechanisms.

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to rescue CA1 LTP attenuated by corticosterone, defending the hippocampal function against stress-induced cognitive decline . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .

Metabolic Pathways

This compound is involved in certain metabolic pathways, including those associated with antioxidant defense mechanisms It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Effusol can be isolated from the medullae of Juncus effusus through a series of extraction and purification steps. The process typically involves:

In addition to natural extraction, this compound can also be synthesized through semisynthetic routes. One such method involves the transformation of juncusol, another phenanthrene compound, using hypervalent iodine(III) reagents. This approach allows for the production of various semisynthetic derivatives of this compound .

Chemical Reactions Analysis

Effusol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hypervalent iodine(III) reagents for oxidation and reduction, and various organic solvents for substitution reactions. The major products formed from these reactions include dehydrothis compound and other phenanthrene derivatives .

Comparison with Similar Compounds

Effusol is structurally similar to other phenanthrene derivatives such as juncusol, dehydrothis compound, and juncuenin B. it is unique in its specific biological activities and chemical reactivity:

This compound’s uniqueness lies in its specific combination of antioxidant, cytotoxic, and antimicrobial properties, making it a versatile compound for various scientific and industrial applications.

properties

IUPAC Name

5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXAPRXWKRZPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223419
Record name 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73166-28-6
Record name Effusol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73166-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Effusol and where is it found?

A1: this compound is a naturally occurring phenanthrene, primarily found in plants belonging to the Juncaceae family, such as Juncus effusus (soft rush) and Juncus gerardii [, , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol [, ].

Q3: How is the structure of this compound elucidated?

A3: The structure of this compound has been confirmed through various spectroscopic techniques, including 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry (HRMS) [, , , ]. X-ray analysis of this compound diacetate has also contributed to the understanding of its structure [].

Q4: What are the reported biological activities of this compound?

A4: Studies suggest that this compound exhibits anxiolytic, sedative, and biocontrol activities. Notably, it has shown promising effects in preclinical models of anxiety and as a potential biocontrol agent against the wheat pathogen Zymoseptoria tritici [, , ].

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its derivatives?

A5: Yes, research indicates that structural modifications of this compound, particularly the introduction of methoxy substituents, can significantly impact its antiproliferative activity against certain cancer cell lines [, ].

Q6: Have any semisynthetic derivatives of this compound been synthesized?

A6: Yes, researchers have successfully synthesized semisynthetic derivatives of this compound using hypervalent iodine(III) reagents. These modifications have led to the creation of compounds with altered biological activities, highlighting the potential for developing this compound-based therapeutics [].

Q7: Does this compound exhibit antiproliferative activity against cancer cells?

A8: While this compound itself might not possess strong antiproliferative activity, some of its derivatives, particularly those with modifications to the phenanthrene core structure, have shown promising activity against certain cancer cell lines, including breast and cervical cancer cells [, ].

Q8: Is there evidence that this compound can modulate intracellular zinc (Zn2+) levels?

A10: A study investigating the effects of this compound on corticosterone-induced attenuation of long-term potentiation (LTP) in the hippocampus suggests that this compound might rescue LTP impairment by restoring intracellular Zn2+ balance []. This finding indicates a potential role of this compound in regulating neuronal function.

Q9: Has this compound been found in other Juncus species besides Juncus effusus?

A11: Yes, this compound has been isolated from various other Juncus species, including Juncus gerardii, Juncus tenuis, Juncus compressus, and Juncus maritimus, demonstrating its presence in different members of this plant family [, , , ].

Q10: Have there been any studies on the isolation and purification of this compound from plant extracts?

A12: Yes, researchers have successfully employed various chromatographic techniques, including high-speed counter-current chromatography (HSCCC) and preparative HPLC, to isolate and purify this compound from Juncus extracts [, ]. These methods have enabled the obtainment of high-purity this compound for further investigations.

Q11: Is there a total synthesis route available for this compound?

A13: Yes, a total synthesis route for this compound has been reported, relying on an intramolecular Ullmann reaction as the key step. This synthetic approach provides an alternative to natural product isolation and facilitates the production of this compound for research purposes [, ].

Q12: Have any dimeric phenanthrenes related to this compound been identified?

A14: Yes, studies have led to the identification of dimeric phenanthrenes composed of two this compound units, such as the compound Maritin D isolated from Juncus maritimus. These dimeric compounds often exhibit distinct biological activities compared to their monomeric counterparts [].

Q13: Are there any reports on the cytotoxicity of this compound?

A15: Research on the cytotoxicity of this compound and its derivatives has produced mixed results. While some studies suggest minimal cytotoxic effects, others have reported concentration-dependent cytotoxicity in specific cell lines. Further research is warranted to comprehensively assess the safety profile of this compound [, ].

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